molecular formula C9H12FN B8529759 (R)-1-fluoromethyl-2-phenylethylamine

(R)-1-fluoromethyl-2-phenylethylamine

Cat. No. B8529759
M. Wt: 153.20 g/mol
InChI Key: DRCPTTFLGZCUKR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NC(CF)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][OH:15].[N:1](=[N+:2]=[N-:3])[CH:4]([CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH2:12][F:13]>>[NH2:1][CH:4]([CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH2:12][F:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
[N-]=[N+]=NC(CF)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NC(CF)Cc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
NC(CF)Cc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NC(CF)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][OH:15].[N:1](=[N+:2]=[N-:3])[CH:4]([CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH2:12][F:13]>>[NH2:1][CH:4]([CH2:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH2:12][F:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
[N-]=[N+]=NC(CF)Cc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NC(CF)Cc1ccccc1

Outcomes

Product
Name
Type
product
Smiles
NC(CF)Cc1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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